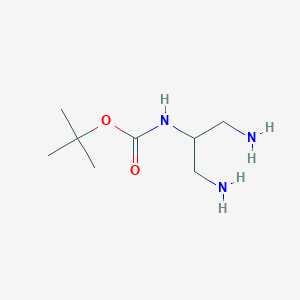

Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1,3-diaminopropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3O2/c1-8(2,3)13-7(12)11-6(4-9)5-10/h6H,4-5,9-10H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCXTFAZMDAIIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213475-74-2 | |

| Record name | tert-butyl N-(1,3-diaminopropan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate structure and properties

Strategic Utilization of C2-Symmetric Linkers in Medicinal Chemistry

Executive Summary

Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate (CAS: 213475-74-2), often referred to as N-Boc-1,3-diaminopropane or 2-Boc-amino-1,3-propanediamine , represents a critical class of "hub" linkers in modern drug discovery. Unlike its linear isomer (tert-butyl (3-aminopropyl)carbamate), this molecule possesses C2-symmetry , featuring a central protected amine flanked by two reactive primary amines.

This unique topology allows for the synthesis of symmetric bis-ligands, dendrimeric scaffolds, and branched PROTACs. This guide details the physicochemical profile, robust synthetic pathways from Serinol, and orthogonal protection strategies necessary for high-fidelity medicinal chemistry applications.

Part 1: Structural Analysis & Physicochemical Profile

The utility of this molecule stems from its branched architecture . While linear diamines serve as simple spacers, the 2-yl carbamate acts as a branching point, enabling the construction of "Y-shaped" conjugates.

1.1 Chemical Identity

| Property | Specification |

| IUPAC Name | This compound |

| Common Names | 2-Boc-amino-1,3-propanediamine; N-Boc-serinol diamine |

| CAS Number | 213475-74-2 (Specific for 2-yl isomer) |

| Molecular Formula | C₈H₁₉N₃O₂ |

| Molecular Weight | 189.26 g/mol |

| Symmetry Point | C2 Axis through the central Methine (C-2) and Nitrogen |

1.2 Physicochemical Properties[1]

-

Physical State: Typically a hygroscopic white solid or viscous colorless oil (depending on purity and salt form).

-

Solubility: Highly soluble in polar organic solvents (MeOH, DCM, DMSO). The free amine form reacts with atmospheric CO₂; storage as a hydrochloride salt is recommended for long-term stability.

-

pKa: The primary amines (positions 1,3) have a pKa ~10.5, while the Boc-protected amine (position 2) is non-basic.

Part 2: Synthetic Routes & Production

Direct protection of 1,2,3-triaminopropane with Boc anhydride yields a statistical mixture of mono-, di-, and tri-protected species that are difficult to separate.

The Authoritative Route: Serinol Transformation To ensure regioselectivity, the synthesis must proceed via Serinol (2-amino-1,3-propanediol) . This pathway guarantees that the Boc group is installed exclusively at the central position before the primary amines are generated.

2.1 Synthesis Workflow (Graphviz)

Caption: Regioselective synthesis of this compound starting from Serinol to avoid isomeric mixtures.

2.2 Detailed Protocol (Serinol Route)

Step 1: N-Protection Dissolve Serinol (1.0 eq) in water/dioxane (1:1). Add NaOH (1.1 eq) followed by Boc₂O (1.1 eq) at 0°C. Stir for 12h. The amino group is significantly more nucleophilic than the hydroxyls, ensuring exclusive N-protection.

Step 2: Activation (Mesylation) Treat N-Boc-serinol with Methanesulfonyl chloride (MsCl, 2.5 eq) and Triethylamine (Et₃N) in anhydrous DCM at -10°C.

-

Critical Control Point: Keep temperature low to prevent oxazolidinone formation (cyclization of the Boc carbonyl onto the activated alcohol).

Step 3: Azidation React the crude bis-mesylate with Sodium Azide (NaN₃, 3.0 eq) in DMF at 60°C for 16h.

-

Safety: Azides are potentially explosive. Do not concentrate the reaction mixture to dryness; perform an aqueous workup to remove excess azide salts.

Step 4: Reduction Hydrogenate the bis-azide using 10% Pd/C in MeOH under H₂ atmosphere (balloon pressure) for 4-6h. Filter through Celite to yield the target diamine.

Part 3: Reactivity & Orthogonal Protection

The power of this building block lies in Orthogonality . The molecule presents two distinct "handles":[2]

-

Primary Amines (C-1, C-3): Nucleophilic, basic. Reactive toward acyl chlorides, NHS-esters, and aldehydes.

-

Secondary Amine (C-2): Latent, protected by Boc. Acid-labile (TFA/HCl).

3.1 Orthogonal Strategy Diagram

Caption: Orthogonal deprotection logic allowing selective functionalization of the "Arms" (C1/C3) vs. the "Head" (C2).

Part 4: Applications in Drug Discovery[3]

4.1 PROTAC Linkers (Branched)

In Proteolysis Targeting Chimeras (PROTACs), solubility is often a limiting factor.

-

Strategy: Use the C-1 and C-3 amines to attach the Warhead (protein of interest binder) and the E3 Ligase Ligand (e.g., Thalidomide).

-

Advantage: Upon deprotecting the central Boc group, a solubilizing moiety (e.g., PEG chain or piperazine) can be attached to the C-2 position, improving the physicochemical properties of the final degrader without altering the linker length.

4.2 Metal Chelators (DTPA Analogues)

This backbone is a precursor to DTPA (Diethylenetriaminepentaacetic acid) derivatives.

-

Alkylation of the free amines with chloroacetic acid yields high-affinity metal chelators used in MRI contrast agents (Gadolinium binding) or radiopharmaceuticals.

4.3 Dendrimers

The molecule serves as a Generation 0 (G0) core. Reaction of the primary amines with acrylate (Michael addition) followed by amidation allows for the rapid synthesis of PAMAM-like dendrimers with a differentially protected core.

Part 5: References

-

Moldb Chemical Data. (2025). This compound Structure and Properties. Retrieved from

-

ThoreauChem. (2025).[3] Product Datasheet: CAS 213475-74-2.[3][4] Retrieved from

-

National Institutes of Health (PubChem). (2025). Compound Summary: Carbamate Derivatives. Retrieved from

-

BenchChem. (2025).[5] Synthetic Building Blocks for Drug Discovery: 1,3-diaminopropane derivatives. Retrieved from

-

Google Patents. (2022). WO2022200247A1: Industrial synthesis of serinol. Retrieved from

Sources

Role of Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate in Medicinal Chemistry

[1]

Executive Summary

Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate (CAS: 213475-74-2) serves as a high-value "linchpin" scaffold in modern medicinal chemistry.[1] Unlike its linear isomer (N-Boc-1,3-propanediamine), this branched molecule features a C2-symmetric 1,3-diamine motif with a differentially protected central nitrogen (Boc-carbamate).[1]

This unique topology allows for orthogonal functionalization, making it a critical intermediate in three high-impact domains:

-

Lipid Nanoparticle (LNP) Development: As the hydrophilic backbone for ionizable cationic lipids used in mRNA delivery (e.g., COVID-19 vaccines).[1]

-

Metal-Based Therapeutics: As a precursor for rigid, tridentate ligands in platinum(II) antitumor drugs and gadolinium(III) MRI contrast agents.[1]

-

Branched Linker Systems: Facilitating the synthesis of multivalent conjugates, PROTACs, and dendrimeric drug carriers.[1]

Part 1: Structural Analysis & Synthetic Accessibility[1]

The "Hub" Architecture

The molecule’s value lies in its differential protection .[1] The central amine is masked by a tert-butoxycarbonyl (Boc) group, rendering it inert to acylation or alkylation conditions that react with the flanking primary amines.[1]

-

Core: 1,2,3-Triaminopropane (TAP) skeleton.[1]

-

Symmetry: The molecule possesses a plane of symmetry, simplifying NMR analysis and ensuring equivalent reactivity of the terminal amines.[1]

-

Basicity: The terminal primary amines (

) are highly nucleophilic, while the central carbamate is non-basic.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Synthetic Route: The Serinol Pathway

The most robust synthesis avoids the statistical mixture problems of protecting 1,2,3-triaminopropane directly.[1] Instead, it proceeds via N-Boc-serinol (2-Boc-amino-1,3-propanediol), ensuring regiospecificity.[1]

Mechanism:

-

Activation: The hydroxyl groups of N-Boc-serinol are converted to leaving groups (Mesylates).[1]

-

Displacement: Nucleophilic substitution with sodium azide (

) introduces the nitrogen atoms.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Reduction: Catalytic hydrogenation or Staudinger reduction yields the target diamine.[1]

Caption: Figure 1. Regioselective synthesis of this compound via the Serinol route.

Part 2: Core Applications in Drug Development[1]

Ionizable Cationic Lipids for mRNA Delivery

This is currently the most commercially significant application.[1] The 1,3-diamino-2-propyl backbone is a proven scaffold for ionizable lipids used in LNP formulations (e.g., DLin-MC3-DMA analogs).[1]

-

Function: The two primary amines are alkylated with long-chain lipids (e.g., linoleyl chains).[1] The central amine (after Boc removal or as a permanent spacer) modulates the headgroup geometry.[1]

-

Mechanism: At physiological pH (7.4), the lipid remains neutral (reducing toxicity).[1] In the acidic endosome (pH 5-6), the amines protonate, disrupting the endosomal membrane and releasing the mRNA payload.[1]

Table 1: Comparative Role in Lipid Design

| Feature | Linear Backbone (Propyl) | Branched Backbone (2-Amino-propyl) | Benefit of Branched |

|---|---|---|---|

| Tail Attachment | Sequential (End-to-End) | Parallel (Gemini-like) | Higher lipid density packing |

| Cone Angle | Cylindrical | Inverted Cone | Promotes hexagonal (

Metal Chelation & Radiopharmaceuticals

The 1,2,3-triaminopropane motif is a rigid analog of diethylenetriamine (dien).[1]

-

Platinum Drugs: Reaction with

yields square-planar Pt(II) complexes. The central Boc group forces the metal to coordinate only to the 1,3-amines, forming a 6-membered chelate ring.[1] This mimics the structure of Oxaliplatin but with a functionalizable handle (the central nitrogen) for attaching targeting peptides.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

MRI Contrast: After Boc-deprotection, the triamine can be functionalized with acetic acid arms to form DTPA-like ligands, which chelate Gadolinium (

).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

PROTACs and Bifunctional Linkers

In Targeted Protein Degradation (TPD), linker geometry is crucial.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Produce high-purity scaffold from N-Boc-serinol.

-

Mesylation:

-

Dissolve N-Boc-serinol (10 mmol) in anhydrous DCM (50 mL) with triethylamine (30 mmol).

-

Cool to 0°C. Dropwise add methanesulfonyl chloride (22 mmol).

-

Stir for 2h. Wash with 1N HCl, sat.[1]

, and brine. Dry (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ) and concentrate to yield the bis-mesylate (white solid).

-

-

Azidation:

-

Dissolve bis-mesylate in DMF (20 mL). Add

(40 mmol).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Heat to 80°C for 12h behind a blast shield.

-

Dilute with water, extract with diethyl ether (

mL). Caution: Organic azides are potentially explosive; do not concentrate to dryness with heat.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

-

Reduction (Staudinger):

-

To the ether solution of bis-azide, add

(25 mmol) and water (2 mL).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Stir at RT for 24h.[1]

-

Acidify with 1N HCl to precipitate the amine salt.[1] Wash organic phase.[1]

-

Basify aqueous phase (pH > 12) with NaOH and extract into DCM.[1]

-

Concentrate to yield the title compound as a viscous oil.[1]

-

Protocol B: Synthesis of a Symmetric Cationic Lipid Scaffold

Objective: Reductive amination of the primary amines for LNP lipid synthesis.

-

Reagents: Scaffold (1 eq), Aldehyde (e.g., Dodecanal, 2.2 eq), Sodium Triacetoxyborohydride (

, 3 eq), Acetic Acid (cat.), DCE (Solvent).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Procedure:

-

Result: A 1,3-dialkylamino-2-Boc-aminopropane.[1] The Boc group can now be removed (TFA/DCM) to reveal the central amine for further headgroup modification.[1]

Part 4: Logical Workflow Visualization

The following diagram illustrates the "Hub" versatility of the scaffold in drug discovery.

Caption: Figure 2. Strategic divergence of the 1,3-diamino-2-propyl scaffold into three major therapeutic classes.

References

-

BenchChem. (2025).[1] The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block. Retrieved from

-

Protiva Biotherapeutics. (2010).[1][2] Novel lipid formulations for nucleic acid delivery. US Patent App.[1][2] US20100130588A1.[1] Retrieved from

-

VulcanChem. (2024).[1] tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate: Applications in Pharmaceutical Research. Retrieved from

-

MDPI. (2022).[1] Solution Equilibria Formation of Manganese(II) Complexes with 1,3-Propanediamine. Retrieved from

-

MedKoo Biosciences. (2024).[1] N-Boc-1,3-propanediamine Synthesis and Properties. Retrieved from

The Cyclohexane-1,3-dione Scaffold: A Privileged Structure in Bioactive Compound Design

An in-depth analysis of publicly available chemical databases and supplier catalogs did not yield any specific information for the compound with CAS number 213475-74-2. This suggests that the identifier may be for an internal research compound not available in the public domain, or the number may be inaccurate. However, extensive research on the structurally related class of 2-Acyl-cyclohexane-1,3-diones , including the representative molecule 2-(2,4-dichlorobenzoyl)cyclohexane-1,3-dione , has yielded significant data.

This technical guide will, therefore, focus on this important class of molecules, providing researchers, scientists, and drug development professionals with a comprehensive overview of their chemical properties, synthesis, biological activity, and commercial availability.

The cyclohexane-1,3-dione core is a fundamental building block in the synthesis of a wide array of natural products and biologically active molecules.[1][2] Its unique chemical architecture allows for versatile modifications, making it a "privileged scaffold" in both medicinal chemistry and agrochemical research. Derivatives of this core structure have been shown to possess a broad spectrum of biological activities, including herbicidal, anti-proliferative, and antimicrobial properties.[3][4][5][6]

The core's prevalence in bioactive compounds stems from its ability to exist in keto-enol tautomeric forms, which is crucial for its interaction with biological targets. The enol form, in particular, is key to the metal-chelating properties of many derivatives, which underpins their mechanism of action in inhibiting certain enzymes.[2][6]

Physicochemical Properties and Synthesis of 2-Acyl-cyclohexane-1,3-diones

The addition of an acyl group at the 2-position of the cyclohexane-1,3-dione ring system is a common strategy for generating diversity and tuning the biological activity of these compounds.

Key Physicochemical Characteristics

The properties of 2-acyl-cyclohexane-1,3-diones can be summarized as follows:

| Property | Description |

| Appearance | Typically colorless to white crystalline solids.[2] |

| Tautomerism | Exist in equilibrium between the triketone and enol forms, with the enol form often predominating in solution.[2] |

| Acidity (pKa) | The enolic proton is acidic, with a pKa around 5.20 for the parent cyclohexane-1,3-dione.[2] This allows for the formation of enolates, which are key intermediates in synthesis and biological interactions. |

| Solubility | Generally soluble in organic solvents and sparingly soluble in water, depending on the nature of the acyl substituent. |

General Synthetic Strategies

A common and efficient method for the synthesis of 2-acyl-cyclohexane-1,3-diones involves the rearrangement of an enol ester. This method avoids the use of hazardous reagents like cyanides.[3] A general workflow for this synthesis is outlined below.

Experimental Protocol: Synthesis of a 2-Acyl-cyclohexane-1,3-dione Derivative

-

Enol Ester Formation:

-

Dissolve cyclohexane-1,3-dione (1.0 eq.) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, typically a tertiary amine like triethylamine (1.2 eq.), to the solution.

-

Slowly add the desired acid chloride (e.g., 2,4-dichlorobenzoyl chloride) (1.1 eq.) to the reaction mixture at 0 °C.

-

Allow the reaction to stir at room temperature for 12-24 hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl) and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude enol ester.

-

-

Rearrangement to the Triketone:

-

Dissolve the crude enol ester in a suitable solvent.

-

Add a catalyst, such as 4-dimethylaminopyridine (DMAP), to facilitate the rearrangement.[3]

-

Heat the reaction mixture, if necessary, and monitor for the formation of the 2-acyl-cyclohexane-1,3-dione product by TLC.

-

Once the reaction is complete, purify the product using column chromatography on silica gel.

-

The following diagram illustrates the general synthetic workflow:

Caption: General workflow for the synthesis of 2-acyl-cyclohexane-1,3-diones.

Mechanism of Action: Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

A significant number of 2-acyl-cyclohexane-1,3-diones exert their biological effects by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[3][7] This enzyme is crucial in the metabolic pathway of tyrosine in both plants and animals.[3]

In plants, HPPD is essential for the biosynthesis of plastoquinone and tocochromanols.[7] Inhibition of this enzyme leads to a depletion of these vital compounds, resulting in the bleaching of new growth followed by plant death. This makes HPPD a prime target for herbicides.[7]

The inhibitory action of these compounds is attributed to their ability to chelate the ferrous ion (Fe²⁺) in the active site of the HPPD enzyme, thereby preventing it from carrying out its catalytic function. The 1,3-dione moiety is a critical feature for this chelation and subsequent inhibition.[6][7]

The following diagram depicts the role of HPPD and its inhibition:

Caption: Inhibition of the HPPD enzyme by 2-acyl-cyclohexane-1,3-diones.

Applications in Agrochemicals and Pharmaceuticals

The versatile biological activity of cyclohexane-1,3-dione derivatives has led to their application in multiple fields.

Herbicides

The most prominent application of 2-acyl-cyclohexane-1,3-diones is as herbicides.[3][7] Compounds such as mesotrione and sulcotrione are commercial herbicides that target the HPPD enzyme.[7] Research has shown that the length and structure of the acyl side chain can be modified to optimize herbicidal potency and selectivity.[7] For instance, a study found that a C11 alkyl side chain on the 2-acyl-cyclohexane-1,3-dione scaffold resulted in potent inhibition of plant HPPD.[7]

Pharmaceutical Potential

Beyond their use in agriculture, cyclohexane-1,3-dione derivatives are being explored for various therapeutic applications:

-

Anti-proliferative Agents: Certain derivatives have been synthesized and shown to act as tyrosine kinase inhibitors, a class of drugs often used in cancer therapy.[4][8] These compounds have demonstrated cytotoxic activity against various cancer cell lines.[4]

-

Antimicrobial Activity: Metal complexes of cyclohexane-1,3-dione ligands have been synthesized and evaluated for their antibacterial properties against a range of pathogenic bacteria, including Escherichia coli and Staphylococcus aureus.[5][6][9]

Suppliers of Cyclohexane-1,3-dione and Derivatives

While a direct supplier for CAS 213475-74-2 could not be identified, the core starting material, cyclohexane-1,3-dione (CAS 504-02-9), and various derivatives are commercially available from several chemical suppliers. Researchers can procure these compounds to synthesize their own custom 2-acyl-cyclohexane-1,3-diones.

Table of Representative Suppliers:

| Supplier | Product Focus | Website |

| Sigma-Aldrich (Merck) | Cyclohexane-1,3-dione and a variety of derivatives.[10] | |

| Santa Cruz Biotechnology | 5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione.[11] | |

| MedchemExpress | Cyclohexane-1,3-dione as a drug intermediate.[8] | |

| Synthonix | Cyclohexane-1,3-dione.[12] | |

| Amerigo Scientific | 5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione.[13] | |

| CDH Fine Chemical | Cyclohexane-1,3-dione.[14] |

Conclusion

The 2-acyl-cyclohexane-1,3-dione scaffold represents a highly valuable and versatile class of compounds with significant applications in both the agrochemical and pharmaceutical industries. Their mechanism of action, primarily through the inhibition of the HPPD enzyme, is well-understood, providing a solid foundation for the rational design of new and more potent derivatives. While the specific CAS number 213475-74-2 remains elusive in the public domain, the wealth of information available on the broader class of cyclohexane-1,3-diones offers a clear path for researchers interested in exploring the potential of these remarkable molecules.

References

-

CAS Common Chemistry. (n.d.). Dibutyl phthalate. Retrieved February 16, 2026, from [Link]

-

W. O., O'Neill, V. A., & Cammack, N. (n.d.). The mechanism of action of the anti-herpes virus compound 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline. PubMed. Retrieved February 16, 2026, from [Link]

-

(2020, February 29). Synthesis of new cyclo-hexane-1,3-dione derivatives by simple methods and their herbicidal activity. Academia.edu. Retrieved February 16, 2026, from [Link]

-

Megally Abdo, N. Y., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. Retrieved February 16, 2026, from [Link]

-

(2026, January 22). Inhibitors of the Elastase LasB for the treatment of Pseudomonas aeruginosa lung infections. bioRxiv. Retrieved February 16, 2026, from [Link]

-

Amerigo Scientific. (n.d.). 5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione. Retrieved February 16, 2026, from [Link]

-

LookChem. (n.d.). Cas 8002-74-2,Paraffin wax. Retrieved February 16, 2026, from [Link]

-

(n.d.). cyclohexane and its functionally substituted derivatives. CABI Digital Library. Retrieved February 16, 2026, from [Link]

- Google Patents. (n.d.). US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.

-

Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. MDPI. Retrieved February 16, 2026, from [Link]

-

Synthonix. (n.d.). Cyclohexane-1,3-dione. Retrieved February 16, 2026, from [Link]

-

Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. PubMed. Retrieved February 16, 2026, from [Link]

-

Aecochem. (n.d.). Aecochem Supply High Quality Cyclohexane 1 3 Dione. Retrieved February 16, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of cyclohexane-1,3-dione monophenylhydrazone. Retrieved February 16, 2026, from [Link]

-

Dayan, F. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. Retrieved February 16, 2026, from [Link]

-

The Good Scents Company. (n.d.). 1,3-cyclohexane dione. Retrieved February 16, 2026, from [Link]

-

Hranjec, M., et al. (2021). Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. PMC. Retrieved February 16, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclopentane, 2-propenyl- (CAS 3524-75-2). Retrieved February 16, 2026, from [Link]

-

Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved February 16, 2026, from [Link]

-

(2023, March 25). Controlling the toxicity of biomass-derived difunctional molecules as potential pharmaceutical ingredients for specific activity. OSTI.gov. Retrieved February 16, 2026, from [Link]

-

USDA ARS. (2012, December 13). Physiological and Molecular Basis of Acetolactate Synthase- Inhibiting Herbicide Resistance in Barnyardgrass (Echinochloa crus- galli). Retrieved February 16, 2026, from [Link]

Sources

- 1. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 2. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 3. (PDF) Synthesis of new cyclo-hexane-1,3-dione derivatives by simple methods and their herbicidal activity [academia.edu]

- 4. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclohexane-1,3-dione | Sigma-Aldrich [sigmaaldrich.com]

- 11. 5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione | CAS 55579-70-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. Synthonix, Inc > 504-02-9 | Cyclohexane-1,3-dione [synthonix.com]

- 13. amerigoscientific.com [amerigoscientific.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

The Definitive Technical Guide to Boc-Protected 2,3-Diaminopropane

(Systematic Name: N-Boc-Propane-1,2-diamine)

Executive Summary

This guide addresses the physicochemical profile, synthesis, and handling of Boc-protected 2,3-diaminopropane . Note that while "2,3-diaminopropane" is the colloquial term often used in legacy catalogs, the IUPAC systematic name is propane-1,2-diamine . It is a chiral, vicinal diamine distinct from the achiral 1,3-isomer.

This molecule serves as a critical chiral linker in the synthesis of peptidomimetics, PROTACs, and stereoselective ligands. The primary technical challenge lies in regioselectivity : distinguishing between the sterically unhindered primary amine (C1) and the sterically hindered primary amine attached to the chiral center (C2).

Part 1: Chemical Identity & Structural Analysis

The utility of this scaffold dictates that researchers understand exactly which isomer they are handling. The "Boc-protected" form usually refers to the Mono-Boc derivative, as the Di-Boc form renders the molecule inert for further functionalization.

Nomenclature & Isomerism

-

Common Name: 2,3-Diaminopropane (or 1,2-Propylenediamine).

-

Systematic Name: Propane-1,2-diamine.

-

Chirality: The C2 carbon is a stereocenter. Available as (

), ( -

Regioisomers (Mono-Boc):

- -Boc (Major Product): tert-butyl (2-aminopropyl)carbamate. Protection at the unhindered C1 amine.

- -Boc (Minor Product): tert-butyl (1-aminopropan-2-yl)carbamate. Protection at the chiral C2 amine.

Physicochemical Profile (Comparative Table)

| Property | Free Diamine (1,2-DAP) | ||

| CAS (Racemic) | 78-90-0 | 180251-14-1 | 156636-86-1 |

| Molecular Weight | 74.12 g/mol | 174.24 g/mol | 274.36 g/mol |

| Physical State | Hygroscopic Liquid | Viscous Oil / Low-melt Solid | White Crystalline Solid |

| Boiling/Melting | bp 119°C | bp ~110°C (0.5 mmHg) | mp 95-98°C |

| Solubility (H2O) | Miscible | Low (Sparingly soluble) | Insoluble |

| Solubility (Org) | Polar only (MeOH) | DCM, EtOAc, MeOH, THF | DCM, EtOAc, Toluene |

| pKa (Conj. Acid) | ~9.9 (N1), ~6.6 (N2) | ~9.8 (Free amine at C2) | N/A (Non-basic) |

| LogP | -1.2 (Hydrophilic) | ~1.1 (Lipophilic) | ~2.5 (Highly Lipophilic) |

Part 2: Synthesis & Regioselectivity (The Core Challenge)

The Regioselectivity Mechanism

When reacting 1,2-diaminopropane with Di-tert-butyl dicarbonate (

-

C1 Amine: Located at the terminus (

). Accessible. -

C2 Amine: Located at the chiral center (

). Sterically shielded by the methyl group.

Consequently, stoichiometric addition of

Visualization: Regioselective Synthesis Pathway

The following diagram illustrates the kinetic competition between the C1 and C2 amines.

Caption: Kinetic pathway showing the preferential formation of N1-Boc due to steric accessibility at C1.

Experimental Protocol: High-Fidelity Mono-Protection

Objective: Synthesize

Reagents:

-

1,2-Diaminopropane (10.0 eq) – Large excess is critical to prevent Di-Boc formation.

- (1.0 eq) dissolved in DCM.

-

Solvent: Dichloromethane (DCM) or Methanol (MeOH).[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 1,2-diaminopropane (10 eq) in DCM (0.1 M concentration) and cool to -10°C using an ice/salt bath. Rationale: Low temperature amplifies the kinetic difference between the hindered and unhindered amines.

-

Addition: Add the

solution dropwise over 2 hours. Rationale: Slow addition ensures the concentration of electrophile remains low, favoring reaction with the most abundant nucleophile (the diamine) rather than the product. -

Quench: Allow to warm to RT. Add water to extract the unreacted diamine.

-

Workup (Self-Validating Step):

-

The unreacted diamine (9 eq) will partition into the aqueous phase (pH ~11).

-

The Mono-Boc product (lipophilic) remains in the DCM layer.

-

Validation: Check the aqueous layer by TLC; it should stain heavily with ninhydrin (purple) but show no UV activity (Boc group is UV active at low wavelengths, diamine is not).

-

-

Purification: Dry the organic layer (

) and concentrate. If necessary, purify via flash chromatography (DCM:MeOH:

Part 3: Handling, Stability & Deprotection[2]

Stability Profile

-

Thermal: Stable up to ~100°C. Above this, thermal rearrangement to isocyanates or urea derivatives can occur.

-

pH Sensitivity: Stable at pH 7-14. Rapidly degrades at pH < 4.

-

Storage: Store at 2-8°C under Argon. As an oil, the mono-Boc amine absorbs

from the air to form carbamates; seal tightly.

Deprotection Protocol (TFA Method)

The removal of the Boc group is an acid-catalyzed elimination releasing isobutylene and

The "Self-Validating" Deprotection Workflow:

-

Dissolution: Dissolve substrate in DCM (0.1 M).

-

Scavenger Addition: Add Triisopropylsilane (TIPS) (2.5% v/v). Rationale: TIPS scavenges the tert-butyl cations generated during cleavage, preventing them from re-alkylating the liberated amine.

-

Acidification: Add Trifluoroacetic acid (TFA) to reach 25% v/v total concentration.

-

Monitoring (Validation):

-

Do not rely on TLC alone. The free amine may streak.

-

Use LCMS: Look for the disappearance of

(Boc) and appearance of -

Gas Evolution: Visible bubbling (

) indicates active deprotection. Cessation of bubbles suggests reaction completion.

-

Visualization: Deprotection Mechanism

Caption: Acid-mediated cleavage mechanism releasing CO2 and isobutylene.

Part 4: Analytical Characterization Standards

To ensure scientific integrity, synthesized batches must meet these criteria:

-

NMR (CDCl

-

Boc Signal: Strong singlet at

1.44 ppm (9H). -

Regio-check:

-

-Boc: The methylene protons (

-

The methine proton (

) appears at

-

-Boc: The methylene protons (

-

-

Mass Spectrometry (ESI):

-

Positive mode:

at 175.1. -

Fragment:

at 119.1.

-

-

Ninhydrin Test:

-

Mono-Boc: Positive (Purple/Blue) due to the free primary amine.

-

Di-Boc: Negative (No color change).

-

References

-

PubChem. (2025).[2] Propane-1,2-diamine Compound Summary. National Library of Medicine. [Link]

-

Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[3][4][5][6] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines and di-tert-butyl dicarbonate. Synthetic Communications. [Link]

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for deprotection mechanics).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,2-Propanediamine, N,N'-dimethyl- | C5H14N2 | CID 547031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. N-Boc-1,3-propanediamine | 75178-96-0 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

A Technical Guide to Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate: A Versatile Building Block in Synthetic Chemistry

Abstract

This technical guide provides an in-depth analysis of tert-butyl N-(1,3-diaminopropan-2-yl)carbamate, a trifunctional building block of significant interest to researchers and professionals in drug development and synthetic chemistry. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the secondary amine, flanked by two primary amines, offers a unique platform for controlled, sequential chemical modifications. This document details the compound's fundamental physicochemical properties, outlines a standard synthesis protocol, explores its diverse applications, and provides essential safety and handling information. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility for laboratory applications.

Core Compound Identification and Properties

This compound is a key organic intermediate whose utility is derived from its distinct pattern of amine reactivity. The Boc group renders the secondary amine non-nucleophilic under a wide range of conditions, allowing for selective reactions at the two primary amine sites.[1][2]

Molecular Structure and Identifiers

| Property | Value | Source |

| Molecular Formula | C8H19N3O2 | [3][4] |

| Molecular Weight | 189.26 g/mol | [3] |

| IUPAC Name | This compound | N/A |

| CAS Number | 213475-74-2 | [3][4] |

| Purity (Typical) | >95-97% | [3][4] |

Physicochemical Data

While specific experimental data for this exact compound is sparse in publicly available literature, properties can be inferred from structurally similar N-Boc protected diamines. It is expected to be a solid or a high-boiling point liquid, soluble in various organic solvents.

Synthesis and Purification Protocol

The synthesis of carbamates, particularly Boc-protected amines, is a cornerstone of modern organic synthesis.[2][5][6] The most common and efficient method for preparing compounds like this compound involves the selective mono-protection of a suitable diamine precursor using di-tert-butyl dicarbonate (Boc₂O).[1]

Rationale for Synthetic Strategy

The core challenge in synthesizing this molecule is the selective protection of the secondary amine of 1,3-diamino-2-propanol or a related precursor, in the presence of two primary amines. However, a more common route involves the protection of a precursor where the secondary amine is the most reactive or sterically accessible site. The Boc group is ideal due to its stability under many reaction conditions and its straightforward removal under acidic conditions, which allows for orthogonal protection strategies in complex, multi-step syntheses.[1][2][6]

Experimental Protocol: Mono-Boc Protection

This protocol is adapted from general procedures for the selective N-Boc protection of diamines.[1]

Objective: To synthesize this compound from a suitable diamine precursor.

Materials:

-

1,3-Diaminopropan-2-ol (or related precursor)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Dioxane/Water

-

Sodium Bicarbonate (aq. solution)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the diamine precursor (1.2 eq.) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM. Add this solution dropwise to the cooled, stirring diamine solution over a period of 1 hour. The slow addition and excess of diamine help to favor mono-protection.

-

Reaction: Allow the mixture to slowly warm to room temperature and continue stirring for 12-18 hours.

-

Workup:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x). This removes unreacted starting material and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the product further using column chromatography on silica gel.

-

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: General workflow for the synthesis of N-Boc protected diamines.

Applications in Research and Drug Development

The unique trifunctional nature of this compound makes it a highly valuable building block. After its synthesis, the two free primary amines can be selectively functionalized, followed by the deprotection of the secondary amine for further chemical elaboration.

Role as a Bifunctional Linker

This molecule is an excellent scaffold for creating linkers in various applications, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The primary amines can be coupled to two different molecular entities (e.g., a warhead and a ligand), and the central secondary amine provides a point for modulating properties like solubility and spacing.

Synthesis of Polyamines and Analogues

Polyamines are crucial for cell growth and proliferation, and their derivatives are actively investigated as therapeutic agents, especially in oncology.[1] This building block provides a rigid 1,3-diaminopropane backbone that can be incorporated into more complex polyamine analogues for structure-activity relationship (SAR) studies.[1]

Elaboration into Complex Molecular Architectures

The differential reactivity of the amino groups is a key advantage. The free primary amines can readily participate in a variety of standard transformations while the Boc-protected amine remains inert.[1]

-

Acylation: Reaction with acyl chlorides or activated esters to form amides.

-

Alkylation: Reaction with alkyl halides or epoxides.

-

Reductive Amination: N-alkylation via reaction with aldehydes or ketones followed by reduction.

This controlled reactivity allows for the systematic construction of complex molecules, including peptidomimetics and kinase inhibitors.[1]

Application Logic Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 213475-74-2 | this compound - Moldb [moldb.com]

- 4. This compound-213475-74-2 - Thoreauchem [thoreauchem.com]

- 5. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

Methodological & Application

Protocol for mono-Boc protection of 1,3-diaminopropan-2-ol

Part 1: Strategic Overview & Scientific Rationale

The Challenge of Symmetry

1,3-Diaminopropan-2-ol (DAP) presents a classic challenge in desymmetrization. With two identical primary amine sites (

-

~25% Unreacted Starting Material

-

~50% Mono-Boc Product (Target)

-

~25% Bis-Boc Byproduct (Impurity)

The Solution: The "Proton-Lock" Mechanism

To break this statistical barrier and increase yield beyond 50%, this protocol utilizes a Mono-Protonation Strategy (often adapted from Krapcho & Kuell). By introducing exactly 1.0 equivalent of acid (HCl) prior to

-

Thermodynamic Control: The electrostatic repulsion between the two amine sites on the short carbon chain aids this selectivity; once one amine is protonated, the

of the second amine shifts, making it distinct. -

Self-Validating Purification: The physicochemical properties of the three potential species (Diamine, Mono-Boc, Bis-Boc) differ drastically in response to pH, allowing for a chromatography-free purification via "pH-Switch Extraction."

Part 2: Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Role |

| 1,3-Diaminopropan-2-ol | 90.12 | 1.0 | Substrate |

| HCl (1M in MeOH) | 36.46 | 1.0 | Blocking Agent |

| Di-tert-butyl dicarbonate ( | 218.25 | 1.0 | Protecting Group |

| Triethylamine ( | 101.19 | 1.2 | Base (Workup) |

| Methanol (MeOH) | - | Solvent | Reaction Medium |

| Dichloromethane (DCM) | - | Solvent | Extraction |

Step-by-Step Methodology

1. The Proton-Lock Step (Symmetry Breaking)

-

Dissolve 1,3-diaminopropan-2-ol (10 mmol, 0.90 g) in anhydrous Methanol (20 mL).

-

Cool the solution to

using an ice bath.[2] -

CRITICAL: Add 1M HCl in MeOH (10 mL, 10 mmol) dropwise over 15 minutes.

-

Why: This generates the mono-hydrochloride salt. Rapid addition may cause local excesses, leading to dihydrochloride precipitation.

-

-

Stir at

for 20 minutes to ensure equilibrium.

2. The Protection Reaction

-

Dissolve

(10 mmol, 2.18 g) in Methanol (10 mL). -

Add the

solution dropwise to the reaction mixture at -

Allow the mixture to warm to Room Temperature (RT) naturally.

-

Stir for 4–6 hours.

-

Checkpoint: TLC (10% MeOH in DCM, ninhydrin stain) should show the disappearance of the baseline diamine spot and the appearance of a major spot (

).

-

3. The "pH-Switch" Purification (Self-Validating)

-

Evaporation: Remove Methanol under reduced pressure to obtain a viscous residue.

-

Solubilization: Dissolve residue in Water (20 mL). The pH should be acidic (~pH 3-4) due to the released HCl byproduct.

-

Wash 1 (Removal of Bis-Boc): Extract the aqueous layer with Diethyl Ether or Hexanes (

mL).-

Logic: Bis-Boc is lipophilic and non-basic; it moves to the organic layer. Mono-Boc (protonated) and unreacted Diamine (protonated) stay in the water.

-

-

Basification: Adjust the aqueous layer to pH > 12 using 4M NaOH (approx 3-4 mL). Saturate the solution with NaCl (brine effect).

-

Extraction (Isolation of Target): Extract the aqueous layer with DCM (

mL).-

Logic: At pH 12, the Mono-Boc amine is deprotonated and becomes soluble in DCM. The unreacted diamine is highly polar/hydrophilic and remains trapped in the aqueous brine phase.

-

-

Drying: Dry combined DCM layers over

, filter, and concentrate.

Part 3: Visualization & Logic Flow

Figure 1: Reaction Mechanism & Selectivity

This diagram illustrates the "Proton-Lock" mechanism that prevents over-reaction.

Caption: The stoichiometric addition of HCl statistically protects one amine site, directing the Boc-anhydride to the remaining free amine.

Figure 2: The pH-Switch Purification Logic

This flowchart guides the researcher through the critical separation steps, ensuring the isolation of pure Mono-Boc without column chromatography.

Caption: Purification strategy utilizing differential solubility of protonated vs. deprotonated species to isolate Mono-Boc product.

Part 4: Quality Control & Troubleshooting

Expected Analytical Data

-

Physical State: Colorless to pale yellow viscous oil (may solidify upon standing).

-

1H NMR (400 MHz, CDCl3):

- 1.44 (s, 9H, Boc)[2]

-

2.6–2.9 (m, 2H,

-

3.1–3.3 (m, 2H,

- 3.7 (m, 1H, CH-OH)

-

Note: Look for the loss of symmetry in the methylene protons. The

next to the free amine will be shielded compared to the

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Low Yield (<40%) | Loss to aqueous layer | Ensure aqueous layer is saturated with NaCl (salting out) during the final DCM extraction. Repeat extractions 2-3 more times. |

| Solid precipitate during HCl addition | Dihydrochloride formation | Add HCl more slowly and ensure vigorous stirring. Ensure temperature is at |

| Bis-Boc contamination | pH too high during wash | Ensure the first aqueous wash is acidic (pH < 4). If neutral, Bis-Boc may not fully partition into ether. |

| Product is an oil that won't crystallize | Trace solvent/impurities | Mono-Boc DAP is often an oil. Triturate with cold pentane or dry under high vacuum for 12h. |

References

-

Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[6][8][9][10] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines.[8] Synthetic Communications, 20(16), 2559–2564.

-

Servín, F. A., et al. (2017).[6][9] General Method for Selective Mono-Boc Protection of Diamines.[6][9] Journal of the Mexican Chemical Society, 61(1), 23-27.[6] [6]

-

Ha, H. J., et al. (2007).[1][8] Selective Mono-BOC Protection of Diamines.[1][6][8][9][10] Synthetic Communications, 37(5), 737-742. [1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. 1,3-Diamino-2-propanol | 616-29-5 | Benchchem [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate | C13H26N2O5 | CID 375632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 8. tandfonline.com [tandfonline.com]

- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof | Journal of the Mexican Chemical Society [jmcs.org.mx]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Acylation Strategies for tert-Butyl N-(1,3-diaminopropan-2-yl)carbamate

Introduction & Molecule Profile[1][2][3]

Target Molecule: tert-butyl N-(1,3-diaminopropan-2-yl)carbamate CAS: 213475-74-2 Abbreviation: 2-Boc-1,3-DAP

This scaffold is a critical "hub" molecule in medicinal chemistry, widely used as a linker in PROTACs, antibody-drug conjugates (ADCs), and supramolecular assemblies. Its structural value lies in its pseudo-C2 symmetry : it possesses two chemically equivalent primary amines (

Chemical Analysis[4]

-

Reactivity Profile: The primary amines are highly nucleophilic and unhindered. The C2-Boc amine is non-nucleophilic under standard acylation conditions.

-

Solubility: Soluble in polar organic solvents (MeOH, DCM, DMF). Moderately soluble in water due to the free amines.

-

pKa: The primary amines have a pKa

10.0–10.5. The carbamate proton is not acidic (pKa > 15).

The Challenge: Symmetry Breaking

-

Bis-Acylation: Straightforward; requires forcing conditions.

-

Mono-Acylation: Difficult due to statistical product distribution. Reacting 1 equivalent of electrophile typically yields a statistical mixture: ~25% Bis-acyl, ~50% Mono-acyl, ~25% Unreacted starting material.

Strategic Planning: Reaction Conditions

The choice of acylating agent and base dictates the selectivity.

| Parameter | Bis-Acylation Strategy | Mono-Acylation Strategy |

| Stoichiometry | 2.5 equiv. Electrophile | 0.8–0.9 equiv. Electrophile |

| Concentration | High (0.2 M – 0.5 M) | High Dilution (0.01 M – 0.05 M) |

| Temperature | 0 °C | -78 °C or -10 °C |

| Reagent Type | Acid Chlorides (High reactivity) | NHS-Esters / Anhydrides (Tunable) |

| Addition Rate | Bolus / Fast Dropwise | Syringe Pump (Very Slow) |

Protocol 1: Bis-Acylation (Symmetric Functionalization)

Objective: Complete conversion of both primary amines to amides. Application: Synthesis of symmetric homodimers or capping agents.

Materials

-

Substrate: 2-Boc-1,3-DAP (1.0 equiv)

-

Electrophile: Acid Chloride (R-COCl) (2.5 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure

-

Preparation: Dissolve 2-Boc-1,3-DAP (100 mg, 0.53 mmol) and TEA (220 µL, 1.59 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under Nitrogen/Argon.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition: Add the Acid Chloride (1.32 mmol) dropwise over 5 minutes.

-

Note: Exothermic reaction. Ensure efficient stirring.

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

-

Monitoring: Check via TLC (System: 5% MeOH in DCM). The starting material (ninhydrin active) should disappear.

-

-

Workup (Acidic Wash Strategy):

-

Dilute reaction with DCM (20 mL).

-

Wash with 10% Citric Acid (2 x 10 mL). Crucial: Citric acid removes excess amine/TEA but preserves the acid-labile Boc group.

-

Wash with Saturated

(10 mL) and Brine (10 mL).

-

-

Isolation: Dry organic layer over

, filter, and concentrate in vacuo. -

Purification: Usually not required if conversion is quantitative. Recrystallize if necessary.

Protocol 2: Mono-Acylation (Desymmetrization)

Objective: Selective functionalization of one amine, leaving the other available for orthogonal chemistry. Application: Heterobifunctional linkers (e.g., PROTACs).

Materials

-

Substrate: 2-Boc-1,3-DAP (1.0 equiv)

-

Electrophile: NHS-Ester or Acid Chloride (0.9 equiv)

-

Base: DIPEA (1.0 equiv)

-

Solvent: DCM or THF (High Dilution)

Step-by-Step Procedure

-

System Setup: Equip a 2-neck flask with a magnetic stir bar and a septum. Purge with Argon.

-

Solubilization: Dissolve 2-Boc-1,3-DAP (1.0 equiv) in DCM to achieve a concentration of 0.02 M (very dilute). Add DIPEA (1.0 equiv). Cool to -10 °C (Ice/Salt bath).

-

Controlled Addition:

-

Dissolve the Electrophile (0.9 equiv) in a separate volume of DCM.

-

Use a Syringe Pump to add the electrophile solution into the diamine solution over 60–90 minutes .

-

Mechanism:[1][2][3][4][5] The high dilution and slow addition ensure that unreacted diamine is always in vast excess relative to the incoming electrophile, statistically favoring mono-acylation.

-

-

Reaction: Stir at -10 °C for another hour, then slowly warm to RT.

-

Purification (The "Charge-Switch" Workup):

-

Concept: Separation relies on the basicity difference between the products.

-

Bis-acyl: Neutral (stays in Organic).

-

Mono-acyl: Basic (1 amine).

-

Unreacted: Dibasic (2 amines).

-

-

Step A (Remove Bis-acyl): Extract the reaction mixture with 10% Citric Acid (pH ~4) .

-

Step B (Recover Mono-acyl): Adjust the Aqueous layer pH to ~10 using 1M NaOH (Caution: Do not exceed pH 12 to protect Boc).

-

Step C (Extraction): Extract the basic aqueous layer with DCM (3x).

-

Note: Unreacted diamine is highly polar and water-soluble; Mono-acyl is more lipophilic. This step preferentially extracts the Mono-acyl product.

-

-

-

Final Polish: If unreacted diamine co-extracts, purify via Flash Chromatography (DCM:MeOH:

, gradient 95:5:0.5).

Visualizing the Workflow

Diagram 1: Reaction Pathways

Caption: Divergent synthesis pathways controlled by stoichiometry and addition kinetics.

Diagram 2: "Charge-Switch" Purification Logic

Caption: Workup strategy utilizing pKa differences to isolate the mono-acylated product.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield of Mono-Acyl | Over-acylation (Bis-product forms) | Reduce concentration (dilute further). Use Syringe Pump. Switch to less reactive esters (NHS, PFP). |

| Boc Deprotection | Acidic workup too strong/long | Use Citric Acid or Phosphate buffer (pH 4–5) instead of HCl. Do not heat during workup. |

| Product in Aqueous Layer | Mono-acyl is too polar | Saturate aqueous layer with NaCl (Salting out) before DCM extraction. Try n-Butanol/DCM mix for extraction. |

| Poor Solubility | Hydrogen bonding of ureas/amides | Add small amount of DMF or DMSO to the reaction. |

References

-

Structure & Properties: this compound. CAS Common Chemistry. Available at: [Link]

-

General Mono-acylation Protocol: Verma, S. K., et al. "Imidazole-catalyzed Monoacylation of Symmetrical Diamines." Organic Letters, 2010, 12(19), 4232–4235.[7] Available at: [Link]

-

Selective Functionalization: Pittelkow, M., et al. "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates." Synthesis, 2002, 15, 2195-2202. (Methodology adapted for diamine selectivity).[6][9][7][10][11]

- Boc Group Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for pH stability of Boc groups).

Sources

- 1. xray.uky.edu [xray.uky.edu]

- 2. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Imidazole-catalyzed monoacylation of symmetrical diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Synthesis of polyamine conjugates using Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate

Application Note: Synthesis of Branched Polyamine Conjugates using Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate

Introduction & Strategic Utility

The reagent This compound (also known as 2-(Boc-amino)-1,3-diaminopropane) represents a critical scaffold in the synthesis of advanced polyamine architectures. Unlike linear protection strategies (e.g., N-Boc-1,3-propanediamine), this reagent possesses a unique C2-symmetry with a protected central nitrogen and two free primary amines.

Core Application: This scaffold allows for the synthesis of branched or "T-shaped" polyamine conjugates . By extending the primary amines at positions 1 and 3, researchers can create polyamine "arms" that mimic spermine or spermidine, while the central position (position 2) remains orthogonally protected. Upon deprotection, this central amine serves as a precise attachment point for therapeutic payloads, lipid tails (for gene delivery vectors), or fluorophores, ensuring the bioactive polyamine chains remain sterically accessible for DNA/RNA binding or transport channel interaction.

Chemical Properties & Handling

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | 2-(Boc-amino)-1,3-diaminopropane; tert-Butyl (1,3-diaminopropan-2-yl)carbamate |

| Molecular Formula | C |

| Molecular Weight | 189.26 g/mol |

| Appearance | White to off-white solid or viscous oil |

| Solubility | Soluble in MeOH, DCM, DMF, DMSO; Sparingly soluble in water |

| Storage | 2–8°C, Hygroscopic (Store under Argon/Nitrogen) |

Synthetic Strategy: The "Central-Axis" Approach

The synthesis of conjugates using this reagent typically follows a divergent workflow. The primary amines are first functionalized to build the "recognition domain" (polyamine arms), followed by central deprotection to install the "functional domain" (drug/lipid).

Workflow Visualization

Figure 1: The "Central-Axis" synthetic pathway. The reagent serves as the core, allowing independent growth of polyamine arms before central functionalization.

Detailed Protocols

Protocol A: Synthesis of the Polyamine Scaffold (Arm Extension)

Objective: To extend the 1,3-diamines into spermine-like chains via cyanoethylation and reduction.

Reagents:

-

This compound (1.0 equiv)

-

Acrylonitrile (2.5 - 4.0 equiv)

-

Solvent: Methanol (MeOH)

-

Catalyst: Raney Nickel (for hydrogenation)

Step-by-Step Procedure:

-

Michael Addition:

-

Dissolve the starting carbamate (1.0 equiv) in MeOH (5 mL/mmol).

-

Cool the solution to 0°C in an ice bath.

-

Add Acrylonitrile (2.5 equiv) dropwise over 20 minutes. Note: Acrylonitrile is toxic; use a fume hood.

-

Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

-

Validation: Monitor by TLC or LC-MS. The disappearance of the starting diamine and appearance of the bis-nitrile adduct (

) indicates completion. -

Concentrate in vacuo to remove excess acrylonitrile. The residue (Bis-cyanoethyl intermediate) is usually pure enough for the next step.

-

-

Reduction (Nitrile to Primary Amine):

-

Dissolve the Bis-cyanoethyl intermediate in MeOH saturated with ammonia (or containing 1M NaOH) to prevent secondary amine formation.

-

Add Raney Nickel catalyst (approx. 50% w/w of substrate) under an inert atmosphere.

-

Hydrogenate at 40–50 psi H

pressure for 24 hours. -

Workup: Filter through Celite to remove the catalyst (Caution: Raney Ni is pyrophoric). Evaporate the solvent.[1][2]

-

Result: You now have a "Tetra-amine" with a central Boc-protected nitrogen.

-

Protocol B: Core Deprotection

Objective: To remove the Boc group and expose the central secondary amine.

Reagents:

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (DCM)

Step-by-Step Procedure:

-

Dissolve the Boc-protected scaffold from Protocol A in DCM (10 mL/mmol).

-

Add TFA (20–50% v/v final concentration) dropwise at 0°C.

-

Stir at RT for 2–4 hours.

-

Validation: Monitor by LC-MS for the loss of the Boc group (-100 mass units).

-

Workup: Evaporate volatiles. Co-evaporate with toluene or diethyl ether (3x) to remove residual TFA. The product is obtained as a TFA salt.

Protocol C: Conjugation to Therapeutic Payload

Objective: To attach a drug (e.g., a carboxylic acid derivative) to the central amine.[3]

Reagents:

-

Deprotected Polyamine Scaffold (TFA salt)

-

Target Carboxylic Acid (Drug-COOH or Lipid-COOH)

-

Coupling Agents: HATU or EDC/NHS

-

Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

-

Solvent: Anhydrous DMF[4]

Step-by-Step Procedure:

-

Activation: In a separate vial, dissolve the Target Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. Add DIPEA (2.5 equiv) and stir for 15 minutes to form the activated ester.

-

Coupling: Dissolve the Polyamine Scaffold (1.0 equiv) in DMF with DIPEA (3.0–5.0 equiv to neutralize TFA salts).

-

Add the activated acid solution to the polyamine solution dropwise.

-

Stir at RT for 12–24 hours under Nitrogen.

-

Purification:

-

Dilute with water/acetonitrile.

-

Purify via Reverse-Phase HPLC (C18 column).

-

Gradient: 0% to 100% Acetonitrile in Water (with 0.1% TFA).

-

Lyophilize fractions to obtain the final conjugate.

-

Analytical Validation & Quality Control

| Technique | Expected Result | Common Issues |

| 1H NMR | Distinct singlet at ~1.44 ppm (Boc) in intermediates. Disappearance in final step. | Broadening of signals due to proton exchange on amines. Use D |

| LC-MS (ESI) | [M+H]+ peaks corresponding to stepwise mass additions (e.g., +53 per acrylonitrile unit). | "Double-addition" of acrylonitrile to a single amine (rare at RT) or cyclization. |

| Ninhydrin Test | Positive (Blue/Purple) for free primary amines. | False negatives if amines are protonated (salt form). Neutralize spot with pyridine. |

Troubleshooting Guide

-

Problem: Low Solubility of Intermediates.

-

Cause: Polyamine salts are highly polar.

-

Solution: Use solvent mixtures like MeOH/DCM (1:1) or pure water for purification steps. For free bases, use highly polar organic solvents like DMSO.

-

-

Problem: Cyclization during Deprotection.

-

Cause: If the side chains have esters or activated groups, the free amine may attack them.

-

Solution: Ensure all other functional groups are stable to acid. If the payload is acid-sensitive, use HCl in Dioxane instead of TFA, or switch to an orthogonal protection group (e.g., Fmoc) for the central amine if redesigning the synthesis.

-

-

Problem: Incomplete Coupling at the Center.

-

Cause: The central nitrogen is secondary and sterically hindered by the two branching arms.

-

Solution: Use high-efficiency coupling agents like HATU or PyBOP . Increase temperature to 40°C if stability permits.

-

References

-

Blagbrough, I. S., & Geall, A. J. (2004). Dendritic polyamines: simple access to new materials with defined treelike structures for application in nonviral gene delivery. ChemBioChem, 5(8), 1081-1087. Link

-

Nichugovskiy, A., Tron, G. C., & Maslov, M. (2021).[3] Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 26(21), 6579.[3] Link

-

Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[2] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines and di-tert-butyl dicarbonate. Synthetic Communications, 20(16), 2559-2564. Link

-

Sigma-Aldrich. (n.d.). 1,3-Diamino-2-propanol derivatives and applications. Link

Sources

Application Note: High-Efficiency TFA Deprotection of Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate

Abstract & Core Directive

This guide details the optimized protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate . Unlike standard hydrophobic amines, the product of this reaction is a highly polar, hydrophilic polyamine (1,2,3-triaminopropane). Consequently, standard aqueous workups (e.g., NaHCO₃ wash) will result in total product loss.

This protocol utilizes a non-aqueous isolation strategy involving Trifluoroacetic Acid (TFA) acidolysis followed by ether precipitation, yielding the product as a stable, high-purity tris-trifluoroacetate salt.

Chemical Context & Mechanism[1][2][3][4][5][6]

The Substrate Challenge

The starting material contains two free primary amines at positions 1 and 3, and one Boc-protected secondary amine at position 2.

-

Substrate: this compound (

)[1] -

Target Product: 1,2,3-Triaminopropane (

) – Isolated as

Reaction Mechanism

The deprotection proceeds via acid-catalyzed cleavage.[2] However, the presence of free amines alters the stoichiometry.

-

Protonation Buffer: The two free primary amines are highly basic and will immediately scavenge the first 2 equivalents of TFA, forming ammonium salts.

-

Activation: Excess TFA protonates the Boc carbonyl oxygen.

-

Fragmentation: The tert-butyl cation is cleaved (released as isobutylene gas), followed by decarboxylation to release the free amine.[3][4]

Critical Insight: Because the free amines act as a "proton sink," a large excess of TFA is mandatory to maintain the acidity required for Boc cleavage.

Mechanistic Visualization

Materials & Equipment

| Reagent/Equipment | Grade/Specification | Purpose |

| Substrate | >97% Purity | Starting Material |

| Trifluoroacetic Acid (TFA) | HPLC Grade (>99%) | Reagent & Solvent |

| Dichloromethane (DCM) | Anhydrous | Co-solvent (moderates exotherm) |

| Diethyl Ether ( | ACS Reagent | Precipitating agent |

| Nitrogen ( | Dry gas | Inert atmosphere |

| Rotary Evaporator | Vacuum < 10 mbar | Solvent removal |

Experimental Protocol

Phase 1: Reaction Setup

Safety Note: TFA is corrosive and volatile. Perform all steps in a fume hood. Isobutylene and

-

Preparation: Weigh 1.0 mmol (approx. 189 mg) of this compound into a 25 mL round-bottom flask.

-

Solvation: Add 4.0 mL of Dichloromethane (DCM) . Stir to dissolve.

-

Acidification:

-

Cool the solution to 0°C (ice bath).

-

Add 2.0 mL of TFA dropwise over 5 minutes.

-

Observation: You may see white "smoke" or a precipitate initially as the free amines protonate. This will redissolve as more acid is added.

-

-

Reaction:

-

Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .

-

Stir for 2 to 3 hours .

-

Monitoring: Check by TLC (System: 10% MeOH in DCM with 1%

). The starting material (

-

Phase 2: Workup & Isolation (The "Non-Aqueous" Method)

Crucial: Do not use water. The product is extremely hygroscopic and water-soluble.

-

Evaporation: Concentrate the reaction mixture in vacuo (Rotary evaporator, 40°C bath) to remove DCM and most TFA. You will be left with a thick, viscous oil.

-

TFA Scavenging (Co-evaporation):

-

Add 5 mL of DCM (or Toluene) to the oil.

-

Re-evaporate to dryness.

-

Repeat this step 2-3 times. This azeotropically removes residual TFA trapped in the salt lattice.

-

-

Precipitation:

-

To the resulting oil, add 10 mL of cold Diethyl Ether (

) . -

Vigorously scratch the side of the flask with a spatula or sonicate for 1-2 minutes.

-

The oil should solidify into a white or off-white powder.

-

-

Filtration/Decantation:

-

Allow the solid to settle. Decant the supernatant ether.

-

Wash the solid once more with fresh ether (5 mL) and decant.

-

-

Drying: Dry the solid under high vacuum (0.1 mbar) for 4 hours to remove trace ether.

Phase 3: Product Verification

-

Yield: Expect quantitative conversion (>95%).

-

Appearance: White to off-white hygroscopic solid.

-

Storage: Store at -20°C under Argon.

Workflow Visualization

Data Interpretation & Troubleshooting

Expected NMR Data ( )

Since the product is a salt, use Deuterium Oxide (

-

Absence of Boc: The singlet at

ppm (9H) must be completely absent. -

Backbone Signals:

- ppm (m, 1H, CH at C2).

-

ppm (m, 4H,

-

Counter-ion:

NMR will show a strong signal at

Troubleshooting Guide

| Issue | Cause | Solution |

| Product is an oil | Residual TFA or solvent | Co-evaporate with Toluene twice, then retry Ether precipitation. |

| Low Yield | Product lost in aqueous wash | STOP. Do not use water. Isolate by precipitation only. |

| Incomplete Reaction | Free amines buffered the acid | Increase TFA ratio to 50% v/v or extend time. |

| Pink/Brown Color | Oxidation of amines | Ensure |

Optional: Conversion to Free Base

Warning: The free base (1,2,3-triaminopropane) is unstable towards oxidation and absorbs

-

Dissolve the TFA salt in minimal Methanol.

-

Add Amberlyst A-21 (weakly basic resin) or Dowex 1X8 (OH- form).

-

Stir for 30 minutes.

-

Filter the resin and evaporate the filtrate immediately.

-

Alternative: Use the TFA salt directly in subsequent coupling reactions by adding an organic base (e.g., DIPEA) in situ.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Standard reference for Boc cleavage mechanics).

-

Lundt, B. F., et al. (1978). "Removal of acid-labile amino-protecting groups with trifluoroacetic acid". Int. J. Pept. Protein Res., 12(5), 258–268. (Foundational study on TFA scavenging).

-

Blagbrough, I. S., & Geall, A. J. (1998). "Practical synthesis of the polyamine receptor antagonists...". Tetrahedron Letters, 39(4), 439-442. (Describes handling of polar polyamine TFA salts).

-

Common Organic Chemistry. (2023). "Boc Deprotection (TFA)".[3][2][5][4][6][7] (General protocols and stoichiometry).

Sources

- 1. 213475-74-2 | this compound - Moldb [moldb.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 4. BOC Protection and Deprotection [pt.bzchemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc Deprotection - TFA [commonorganicchemistry.com]

- 7. pubs.rsc.org [pubs.rsc.org]

Coupling Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate to a solid support resin

Application Note: Strategic Immobilization of tert-Butyl N-(1,3-diaminopropan-2-yl)carbamate to Solid Support

Abstract & Strategic Analysis

This guide details the protocol for anchoring This compound (hereafter referred to as Boc-DAP-Diamine ) to a solid support. This molecule is a symmetric 1,3-diamine with a central secondary amine protected by a Boc group. It serves as a critical "branching unit" or "pseudo-lysine" scaffold in peptidomimetic synthesis.

The Challenge: The molecule possesses two equivalent primary amine groups.

-

Risk: "Hairpinning" or Cross-linking. If the reaction conditions are uncontrolled, both primary amines may react with electrophilic sites on the resin, effectively stapling the molecule to the bead and rendering it useless for chain extension.

-

Goal: Mono-functionalization. We must anchor one amine while leaving the second primary amine free for synthesis and the central Boc-amine protected.

The Solution: The 2-Chlorotrityl Chloride (2-CTC) resin is the gold standard for this application. Its steric bulk and the stability of the trityl cation allow for high-loading efficiency while minimizing cross-linking when a stoichiometric excess of diamine is used.

Experimental Workflow & Decision Matrix

The following diagram outlines the critical decision path for selecting the correct resin and coupling strategy based on downstream cleavage requirements.

Figure 1: Decision matrix for resin selection. 2-CTC is preferred for its mild cleavage conditions and steric protection against double-loading.

Protocol A: Loading onto 2-Chlorotrityl Chloride (2-CTC) Resin (Recommended)

This method utilizes the steric bulk of the trityl group to favor mono-substitution. The reaction is driven by the formation of a stable trityl cation intermediate.

Reagents Required:

-

2-Chlorotrityl chloride resin (1.0 – 1.6 mmol/g loading)

-

This compound (Boc-DAP-Diamine)

-

Dichloromethane (DCM) – Anhydrous

-

Methanol (MeOH) – HPLC Grade

-

N,N-Diisopropylethylamine (DIEA)

Step-by-Step Procedure:

-

Resin Preparation (Swelling):

-

Weigh 1.0 g of 2-CTC resin into a fritted polypropylene syringe reactor.

-

Wash with dry DCM (3 x 10 mL).

-

Critical: Add 10 mL of dry DCM and allow the resin to swell for 30 minutes. Note: 2-CTC resin swells best in chlorinated solvents. Poor swelling leads to poor interior access and lower loading.

-

-

Preparation of Amine Solution:

-

Dissolve 5.0 equivalents (relative to resin loading) of Boc-DAP-Diamine in dry DCM (approx. 8-10 mL).

-

Why 5 equivalents? A high concentration of free amine in the solution ensures that once one end of the diamine reacts with a trityl chloride site, the other end is statistically more likely to remain free rather than finding another active chloride site (which would cause cross-linking).

-

-

Coupling Reaction:

-

Add 4.0 equivalents of DIEA to the amine solution.[1]

-

Add the Amine/DIEA solution to the swollen resin.

-

Shake gently (orbital shaker) for 2 hours at room temperature.

-

Expert Tip: Do not prolong this reaction overnight.[2] 2 hours is sufficient for loading; longer times increase the risk of cross-linking or hydrolysis.

-

-

Capping (The "Methanol Kill"):

-

This step is vital to neutralize any remaining active chloride sites.

-

Add 1 mL of Methanol (MeOH) directly to the reaction mixture.

-

Add an additional 2 equivalents of DIEA.

-

Shake for 20 minutes.

-

Mechanism:[1][2][3][4][5] Methanol reacts rapidly with the remaining trityl chlorides to form the inert methyl ether (Resin-Trt-OMe).

-

-

Washing:

-

Drain the reactor.[4]

-

Wash thoroughly to remove excess diamine:

-

DCM (3 x 10 mL)

-

DMF (3 x 10 mL)

-

DCM (3 x 10 mL)

-

-

Dry under vacuum if storing, or proceed immediately to the next coupling.

-

Protocol B: Amide Coupling to Carboxyl Resin (Alternative)